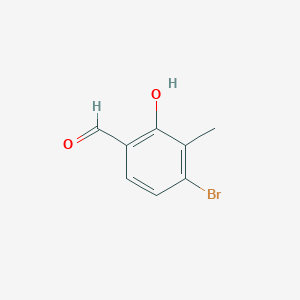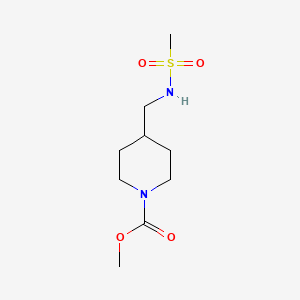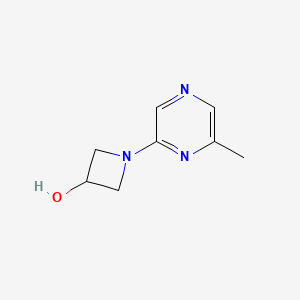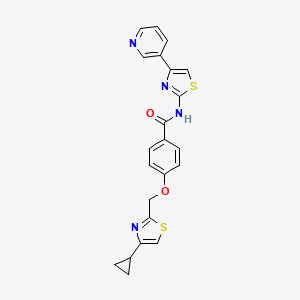
4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide is a synthetic organic compound known for its versatile chemical properties and potential applications in various scientific fields. This compound belongs to the class of sulfonamides and contains both a quinazoline and a benzenesulfonamide moiety, contributing to its distinctive chemical behavior.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide generally involves the reaction of 2-methyl-4-oxoquinazoline with 4-chlorobenzenesulfonyl chloride in the presence of a base like pyridine. This step ensures the formation of the sulfonamide linkage. The conditions typically include maintaining the reaction temperature between 0°C to 5°C initially, then gradually increasing it to room temperature.
Industrial Production Methods: On an industrial scale, this compound can be synthesized using a similar approach but with optimized reaction conditions and scaling techniques to ensure higher yield and purity. Continuous flow reactors and automated systems can improve efficiency and control during large-scale synthesis.
化学反応の分析
Types of Reactions: 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide undergoes various types of chemical reactions including:
Substitution Reactions: The chloro group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The quinazoline moiety can undergo oxidation and reduction, altering its functional state.
Hydrolysis: The sulfonamide group may hydrolyze under acidic or basic conditions.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines or alcohols for substitution, oxidizing agents like hydrogen peroxide for oxidation, and acidic or basic solutions for hydrolysis.
Major Products: Major products of these reactions can include various substituted derivatives, oxidized forms of the quinazoline ring, and hydrolyzed products.
科学的研究の応用
Chemistry: In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its reactivity provides numerous possibilities for creating derivatives with tailored properties.
Biology and Medicine: In biological research, it is explored for its potential as a therapeutic agent. The quinazoline moiety is known for its anticancer properties, making this compound a candidate for drug development studies.
Industry: Industrial applications may include its use as an intermediate in the synthesis of dyes, agrochemicals, and pharmaceuticals, benefiting from its robust chemical structure and reactivity.
作用機序
The mechanism of action of 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide primarily involves its interaction with specific molecular targets. The quinazoline moiety may inhibit enzyme activity by binding to the active site, disrupting normal cellular processes. Pathways involved often include key signaling pathways related to cell proliferation and survival, particularly in cancer cells.
類似化合物との比較
4-chloro-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)benzenesulfonamide
2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)-4-chlorobenzenesulfonamide
Uniqueness: Compared to these similar compounds, 4-chloro-N-(2-methyl-4-(2-methyl-4-oxoquinazolin-3(4H)-yl)phenyl)benzenesulfonamide has unique structural elements such as additional methyl groups that may enhance its binding affinity and reactivity
特性
IUPAC Name |
4-chloro-N-[2-methyl-4-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18ClN3O3S/c1-14-13-17(26-15(2)24-21-6-4-3-5-19(21)22(26)27)9-12-20(14)25-30(28,29)18-10-7-16(23)8-11-18/h3-13,25H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLYGIXMUSMGVBD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N2C(=NC3=CC=CC=C3C2=O)C)NS(=O)(=O)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-(6-fluoro-3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)-3-(trifluoromethoxy)benzamide](/img/structure/B2776498.png)

![4-tert-butyl-N-(3-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}phenyl)benzamide](/img/structure/B2776502.png)



![N-[(1,4,4-Trimethylcyclohexyl)methyl]prop-2-enamide](/img/structure/B2776511.png)
![2-[4-(5-chlorothiophene-2-carbonyl)piperazin-1-yl]-1-cyclopropylethan-1-ol hydrochloride](/img/structure/B2776512.png)
![Ethyl 4-(4-ethoxyphenyl)-6-{[4-(3-methoxyphenyl)piperazin-1-yl]methyl}-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B2776513.png)

![1-(3-(Bromomethyl)phenyl)bicyclo[1.1.1]pentane](/img/structure/B2776515.png)


